(6-Cyano-2-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-Cyano-2-methylpyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BN2O2 and a molecular weight of 161.96 g/mol . This compound is used in organic chemistry for the synthesis of various compounds and is known for its versatility in chemical reactions.
Mechanism of Action
Target of Action
Mode of Action
(6-Cyano-2-methylpyridin-3-yl)boronic acid is a boronic acid derivative that is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a transition metal such as palladium . This process, known as transmetalation, forms a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in sm coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Result of Action
As a reagent in sm coupling reactions, it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
Like other boronic acids, its reactivity may be influenced by factors such as temperature, ph, and the presence of other chemical species .
Future Directions
The future of boronic acids, including “(6-Cyano-2-methylpyridin-3-yl)boronic acid”, looks promising. Their unique chemical properties open up a wealth of opportunities for biological applications . They have been used in the synthesis of diverse and complex small molecules , and their use in drug development is increasing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyano-2-methylpyridin-3-yl)boronic acid typically involves the reaction of 6-cyano-2-methylpyridine with a boronic acid reagent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and reaction time, as well as using high-quality reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: (6-Cyano-2-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry: (6-Cyano-2-methylpyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. It serves as a building block for the development of drugs and bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
6-Methylpyridine-3-boronic acid: Similar in structure but lacks the cyano group.
3-Pyridinylboronic acid: Similar boronic acid functionality but different substitution pattern.
4-Pyridinylboronic acid: Another pyridine derivative with boronic acid functionality.
Uniqueness: (6-Cyano-2-methylpyridin-3-yl)boronic acid is unique due to the presence of both the cyano and boronic acid groups, which provide distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
(6-cyano-2-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c1-5-7(8(11)12)3-2-6(4-9)10-5/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVULONDIXVUBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C#N)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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